molecular formula C19H26N2O5S B2705729 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide CAS No. 953158-55-9

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B2705729
CAS RN: 953158-55-9
M. Wt: 394.49
InChI Key: BLTZMFKXECFUNP-UHFFFAOYSA-N
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Description

The compound “N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals due to its ability to mimic the structure of bioactive peptides . The compound also contains a furan ring, which is a five-membered aromatic ring with a heteroatom of oxygen . The presence of the benzenesulfonamide group suggests potential biological activity, as sulfonamides are known for their use in some antibiotics .


Molecular Structure Analysis

The molecular structure of this compound would likely show the piperidine and furan rings, along with the benzenesulfonamide group. The 3,4-dimethoxy substitution on the benzene ring suggests that these methoxy groups are in the meta position relative to the sulfonamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of ionization, solubility, and stability could be influenced by the presence of the piperidine, furan, and benzenesulfonamide groups .

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial potential. In vitro studies demonstrated significant antibacterial activity against certain strains. Additionally, it exhibited moderate antifungal activity. Docking studies using crystal structures of relevant proteins (oxidoreductase for antibacterial activity and Candida albicans for antifungal activity) supported these findings .

Medicinal Chemistry and Drug Design

The compound’s structure makes it an interesting candidate for drug design. Its unique combination of a furan moiety, piperidine ring, and sulfonamide group provides opportunities for targeted interactions with biological receptors. Researchers explore its binding affinities and potential therapeutic applications .

Industrial Applications

Beyond its biological activity, benzotriazole derivatives like this compound find industrial applications. These include fluorescent compounds, corrosion inhibitors, dyestuffs, and photo stabilizers. Understanding its chemical properties can lead to innovative industrial uses .

Piperidine Derivatives

Piperidines are versatile building blocks in natural product synthesis. Some piperidine derivatives exhibit therapeutic properties, such as antihypertensive, antibacterial, anti-convulsant, and anti-inflammatory activities. Investigating this compound’s effects on relevant biological pathways could reveal novel therapeutic applications .

1,3,4-Oxadiazoles

The 1,3,4-oxadiazole scaffold is valuable in medicinal chemistry. These compounds show diverse biological properties, including bactericidal, fungicidal, insecticidal, analgesic, anticancer, anti-HIV, and CNS depressant activities. Exploring this compound’s oxadiazole moiety may unveil additional pharmacological potential .

Materials Science

While not directly mentioned for this specific compound, benzotriazoles are widely used in synthetic organic chemistry and materials science. Their unique properties make them suitable for various applications, including material modification and functionalization .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Sulfonamides, for example, are known to inhibit the enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid in bacteria .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activity, potential applications in medicine, and methods for its synthesis .

properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5S/c1-24-18-6-5-17(12-19(18)25-2)27(22,23)20-13-15-7-9-21(10-8-15)14-16-4-3-11-26-16/h3-6,11-12,15,20H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTZMFKXECFUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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